Butyl nonanoate
Overview
Description
Butyl nonanoate, also known as nonanoic acid butyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of nonanoic acid and butanol. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl nonanoate is typically synthesized through an esterification reaction, where nonanoic acid reacts with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
Nonanoic acid+Butanol→Butyl nonanoate+Water
This reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the optimal temperature for the reaction. The water formed during the reaction is removed to drive the equilibrium towards the formation of this compound. After the reaction is complete, the product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Butyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanoic acid and butanol.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, forming a different ester.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce nonanoic acid and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Nonanoic acid and butanol.
Transesterification: A different ester and the corresponding alcohol.
Oxidation: Nonanoic acid and other oxidation products.
Scientific Research Applications
Butyl nonanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: this compound is studied for its potential effects on biological systems, including its role as a pheromone or attractant in certain insect species.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is widely used in the fragrance and flavor industry to impart fruity scents and flavors to products.
Mechanism of Action
The mechanism by which butyl nonanoate exerts its effects depends on the specific application. In esterification reactions, it acts as a reactant that forms esters through nucleophilic acyl substitution. In biological systems, it may interact with specific receptors or enzymes, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent and in the fragrance industry.
Ethyl nonanoate: Similar to butyl nonanoate but with an ethyl group instead of a butyl group, also used in fragrances and flavors.
Butyl butanoate: An ester with a shorter carbon chain, used in similar applications for its fruity scent.
Uniqueness: this compound is unique due to its specific combination of a butyl group and a nonanoic acid moiety, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other esters like butyl acetate gives it different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industry.
Properties
IUPAC Name |
butyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLFPCDDMUMIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198671 | |
Record name | Butyl nonan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50623-57-9 | |
Record name | Butyl nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50623-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl nonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050623579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl nonan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl nonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL NONANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX9F28J2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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